molecular formula C26H24N2O3 B3505456 3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B3505456
M. Wt: 412.5 g/mol
InChI Key: RRWWYWAOYGYVFD-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that features an imidazolidine-2,4-dione core structure with a 2,3-dihydro-1H-inden-5-yloxy substituent and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate, which can be synthesized through the reaction of 2,3-dihydro-1H-indene with an appropriate alkylating agent under basic conditions. This intermediate is then reacted with an imidazolidine-2,4-dione derivative in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,3-dihydro-1H-inden-5-yloxy group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted imidazolidine derivatives.

Scientific Research Applications

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
  • 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
  • 1-(2,3-dihydro-1H-inden-5-yl)ethanone

Uniqueness

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c29-24-26(21-10-3-1-4-11-21,22-12-5-2-6-13-22)27-25(30)28(24)16-17-31-23-15-14-19-8-7-9-20(19)18-23/h1-6,10-15,18H,7-9,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWWYWAOYGYVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione
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3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione
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3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-diphenylimidazolidine-2,4-dione

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